Regulatory Residue Definition: Inclusion as a Fluazinam Metabolite
Regulatory frameworks explicitly include N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide in the residue definition for fluazinam for risk assessment, while other closely related TFMP analogs, such as the synthetic intermediate 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1), are not included [1]. This makes the formamide derivative a mandatory analyte for compliance monitoring, whereas the amine analog is not required.
| Evidence Dimension | Regulatory Residue Definition for Fluazinam |
|---|---|
| Target Compound Data | Included in the residue definition for risk assessment as a metabolite/degradate of fluazinam. |
| Comparator Or Baseline | 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) is not included in the regulatory residue definition. |
| Quantified Difference | Binary distinction: Required analyte vs. Not required. |
| Conditions | As defined by US EPA 40 CFR § 180.574 and EFSA Conclusion on fluazinam. |
Why This Matters
Procurement of the correct reference standard is non-negotiable for generating legally defensible compliance data in pesticide residue analysis.
- [1] U.S. Environmental Protection Agency (EPA). (2020). Fluazinam; Pesticide Tolerances. 40 CFR § 180.574. View Source
